4-Bromoaniline
Overview
Description
4-Bromoaniline, also known as para-bromoaniline, is an organic compound belonging to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group. This compound is a white to yellowish crystalline solid with a distinct odor. It is commercially available and used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoaniline can be synthesized through several methods:
From Aniline: Aniline is first protected with acetyl chloride to form N-phenylethanamide, which is then brominated using liquid bromine.
From Bromobenzene: Bromobenzene is aminated using hydrazine hydrate and iron oxide as catalysts in ethanol, resulting in a high yield of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the bromination of aniline under controlled conditions to ensure selective substitution at the para position. This process may involve the use of protecting groups to prevent multiple brominations .
Chemical Reactions Analysis
4-Bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It serves as an aryl halide substrate in Heck cross-coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Liquid bromine and acetyl chloride for protection.
Amination: Hydrazine hydrate and iron oxide in ethanol.
Coupling: Palladium nanocrystals on covalent organic frameworks.
Major Products Formed:
Monobrominated Biphenyl: Via Gomberg-Bachmann reaction.
Azo Dyes and Dihydroquinazolines: Through various coupling reactions.
Scientific Research Applications
4-Bromoaniline is utilized in numerous scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: Used as a carbon and nitrogen supplement in the culture medium of certain bacterial strains.
Medicine: Investigated for its potential to reduce gluconeogenesis in renal cortical slices.
Industry: Employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
4-Bromoaniline can be compared with other halogenated anilines, such as:
4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
4-Fluoroaniline: Contains a fluorine atom, leading to distinct electronic properties and reactivity.
4-Iodoaniline: Features an iodine atom, which affects its reactivity and use in organic synthesis.
Uniqueness: this compound’s bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance .
Properties
IUPAC Name |
4-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN, Array | |
Record name | P-BROMOANILINE | |
Source | CAMEO Chemicals | |
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Record name | 4-BROMOANILINE | |
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Related CAS |
624-19-1 (hydrochloride) | |
Record name | 4-Bromoaniline | |
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DSSTOX Substance ID |
DTXSID7021867 | |
Record name | 4-Bromoaniline | |
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Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-bromoaniline is a brown solid with a sweet odor. (NTP, 1992), Colorless solid; [Hawley] Brown solid; [CAMEO] White or brown powder; [MSDSonline], COLOURLESS CRYSTALS. | |
Record name | P-BROMOANILINE | |
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Boiling Point |
Decomposes (NTP, 1992), 219.7 °C, BP: decomposes, 223 °C | |
Record name | P-BROMOANILINE | |
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Record name | 4-BROMOANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Very soluble in alcohol and ether; insoluble in cold water, Solubility in water: poor | |
Record name | P-BROMOANILINE | |
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Density |
1.497 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.4970 at 99.6 °C/4 °C, Relative density (water = 1): 1.5 (100 °C) | |
Record name | P-BROMOANILINE | |
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Vapor Density |
5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, Pa at 25 °C: 22.6 | |
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Color/Form |
Bipyramidal rhombic crystals, needles from 60% alcohol, Colorless crystals | |
CAS No. |
106-40-1 | |
Record name | P-BROMOANILINE | |
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Melting Point |
151.5 °F (NTP, 1992), 66-66.5 °C, 66 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4-Bromoaniline is C6H6BrN, and its molecular weight is 172.02 g/mol.
ANone: Yes, several spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:
- NMR Spectroscopy (1H NMR, 13C NMR, 13C DEPT): NMR provides detailed information about the structure and bonding within the molecule. [, , ]
- Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the molecule by analyzing the vibrational modes of its bonds. [, , , , , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, , , , ]
- UV-Visible Spectroscopy: This technique helps analyze the compound's electronic transitions and provides information about its conjugation and chromophores. [, , , ]
- X-ray Diffraction (XRD): XRD is used to determine the crystal structure of solid-state compounds, providing insights into their packing and intermolecular interactions. [, , ]
ANone: this compound demonstrates varying stability depending on the environmental conditions. Studies show that haloanilines, including this compound, degrade rapidly in the presence of chlorine (approximately 100% degradation within an hour at a concentration of 1 mg/L). Conversely, they exhibit higher stability in the presence of chloramine, with around 20% remaining even after 120 hours at a similar concentration. [] Additionally, research indicates that haloanilines generally maintain stability in the absence of disinfectants, showing less than 30% degradation across a pH range of 5-9 over 120 hours. []
ANone: Yes, this compound serves as a versatile building block in organic synthesis. One prominent application is its utilization in Suzuki coupling reactions. This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron species and a halide, enabling the synthesis of complex molecules. The presence of the bromine atom in this compound makes it a suitable substrate for this reaction, allowing for the introduction of a variety of substituents onto the aromatic ring. [, ]
ANone: 2-Fluoro-4-bromobiphenyl is a crucial intermediate in the production of flurbiprofen, a widely used non-steroidal anti-inflammatory drug. A practical method for synthesizing 2-Fluoro-4-bromobiphenyl involves using methyl nitrite and 2-fluoro-4-bromoaniline. This process, while effective, necessitates careful handling due to the toxic and potentially explosive nature of methyl nitrite gas. []
ANone: this compound, similar to other haloanilines, exhibits neurotoxic effects. Studies in rats have demonstrated that a single, high dose of this compound can induce hindlimb paralysis, gait abnormalities, decreased grip strength, and other neurological deficits. These effects are associated with spongy changes in the white matter of the spinal cord and brainstem, as well as nerve fiber degeneration in peripheral nerves. The order of neurotoxic potential among haloanilines, when compared at near-lethal doses, appears to be this compound > 4-Fluoroaniline ≥ 4-Chloroaniline > 4-Iodoaniline. []
ANone: Recent research has identified the presence of haloanilines, including 2-chloroaniline, 2-bromoaniline, 2,4-dichloroaniline, 2-chloro-4-bromoaniline, 4-chloro-3-nitroaniline, and 2-chloro-4-nitroaniline, as disinfection byproducts (DBPs) in drinking water. [] This discovery is concerning because these compounds exhibit significant cytotoxicity. Studies using HepG2 cell assays revealed that the EC50 values of eight haloanilines were remarkably lower than regulated DBPs like trichloromethane and dichloroacetic acid. Notably, 2-chloro-4-nitroaniline demonstrated the lowest toxic concentration (1 μM), which is 500 times lower than that of dichloroacetic acid. [] This emphasizes the potential health risks associated with haloaniline contamination in drinking water and underscores the need for further investigation into their formation and control.
ANone: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for analyzing this compound and its metabolites:
- HPLC-UV: This technique combines the separation power of HPLC with the sensitivity of UV detection, allowing for the quantification of metabolites. [, ]
- HPLC-ICP-MS: By coupling HPLC with inductively coupled plasma mass spectrometry, researchers can achieve highly sensitive and selective detection of bromine-containing metabolites, even at trace levels. This method proves particularly useful in excretion balance studies and metabolite profiling. [, ]
- HPLC-oaTOFMS: This technique, utilizing orthogonal-acceleration time-of-flight mass spectrometry, offers high mass accuracy and resolution, aiding in the identification and structural elucidation of unknown metabolites. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is employed to analyze volatile compounds, including this compound, and their isotopic ratios. [, ]
ANone: While specific data on the ecotoxicological effects of this compound might be limited, its presence as a potential contaminant in water sources raises concerns due to its association with other haloanilines. Research indicates that haloanilines, formed as disinfection byproducts during water treatment, exhibit cytotoxicity and pose potential health risks. [] Therefore, further investigations are necessary to understand the long-term environmental fate, bioaccumulation potential, and impact of this compound and similar compounds on various ecosystems. This knowledge is crucial for developing effective strategies to mitigate any negative environmental consequences.
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